molecular formula C23H23N3O2S2 B2809025 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 941921-99-9

2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2809025
CAS RN: 941921-99-9
M. Wt: 437.58
InChI Key: HSJWPBFJJJBYRQ-UHFFFAOYSA-N
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Description

2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

The biological consequences of exposure to acetamide and its derivatives have seen considerable interest over the years. These compounds continue to hold commercial importance, with new information enriching our understanding of their biological effects. While the query's compound was not directly addressed, understanding the toxicology and potential applications of acetamide and its derivatives, such as in environmental toxicology, can offer insights into the research applications of structurally related compounds (Kennedy, 2001).

Thiophene Analogues and Carcinogenicity Evaluation

Research into thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl underscores the significance of structural analogues in evaluating potential carcinogenicity. This approach to studying carcinogenic potential through structural analogues can be relevant when considering the research applications of your compound of interest (Ashby et al., 1978).

Metabotropic Glutamate Receptor Subtype 5 Antagonists

The study of mGluR5 antagonists, including compounds like MPEP and MTEP, illustrates the potential of specific chemical entities in neurodegeneration, addiction, anxiety, and pain management research. The selectivity and off-target effects of these compounds provide a framework for exploring similar selective antagonists' utility in scientific research (Lea & Faden, 2006).

Synthesis and Pharmacological Activities of Piracetam Derivatives

Piracetam and its derivatives highlight the significance of chemical modification in enhancing biological activity for various diseases, including CNS disorders. This perspective on drug development through structural derivatives can offer insights into the potential research applications of structurally complex compounds (Dhama et al., 2021).

Novel Synthetic Opioids and Their Market Impact

The emergence of novel synthetic opioids and their effects on drug markets and user experiences underscores the ongoing need to understand new compounds' pharmacology and toxicology. Research in this area is crucial for identifying potential therapeutic applications or risks associated with new chemical entities (Sharma et al., 2018).

properties

IUPAC Name

2-[[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-15-7-9-18(10-8-15)24-21(27)14-30-23-25-19(13-29-23)12-22(28)26-16(2)11-17-5-3-4-6-20(17)26/h3-10,13,16H,11-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJWPBFJJJBYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.